molecular formula C11H20ClNO3 B1478147 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one CAS No. 2098044-59-6

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

Cat. No.: B1478147
CAS No.: 2098044-59-6
M. Wt: 249.73 g/mol
InChI Key: NTYPWAFQNVUCDW-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20ClNO3 and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The pyrrolidine ring in the compound is known to interact with various biomolecules, including enantioselective proteins, due to its stereogenic carbons and spatial orientation of substituents . These interactions can lead to different biological profiles of drug candidates, influencing their binding modes and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these pathways, leading to changes in cellular responses and metabolic flux . The compound’s impact on gene expression can result in altered protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring’s unique structure allows it to fit into the active sites of enzymes, either inhibiting or activating them . This interaction can lead to changes in enzyme activity, affecting downstream biochemical pathways and gene expression. The compound’s ability to modulate enzyme activity is crucial for its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and the levels of metabolites in cells . Enzymes such as oxidoreductases and transferases play a role in the compound’s biotransformation, leading to the formation of active or inactive metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for the compound’s interaction with specific biomolecules and its overall biological effects.

Properties

IUPAC Name

2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-4-15-9-6-13(11(14)8(3)12)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYPWAFQNVUCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.